1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure and functional groups. This compound is classified under carboxylic acids and amino acids, specifically featuring a cyclopentane ring with a carboxylic acid and an amine group. It has potential applications in medicinal chemistry, particularly in the development of neuroactive compounds.
The compound can be synthesized through various methods, often involving the modification of existing cyclopentane derivatives. Its relevance in pharmacology stems from its structural similarity to other biologically active compounds, particularly those interacting with central nervous system receptors.
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid falls under the following classifications:
The synthesis of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid can be achieved through several chemical pathways. One notable method involves the bromination of cyclopentanecarboxylic acid derivatives, followed by a series of reactions including Favorskii rearrangement and hydrogenation to yield the desired product.
The synthesis typically includes:
These steps are crucial for achieving high yields and purity of the compound, as detailed in patent literature .
The molecular formula for 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid is . The structure includes:
Key data points include:
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines, such as:
These reactions are essential for modifying the compound for specific applications in drug development.
The reactivity of the carboxyl group allows for further derivatization, which can enhance biological activity or alter pharmacokinetic properties.
This compound's mechanism of action primarily involves its interaction with neurotransmitter receptors in the central nervous system. By mimicking natural substrates or ligands, it can modulate receptor activity, potentially influencing synaptic transmission and plasticity.
Research indicates that compounds structurally related to 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid may act as agonists or antagonists at specific glutamate receptors, which are crucial for learning and memory processes .
Relevant data can be found in chemical databases such as PubChem .
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid has potential applications in:
Further exploration into its efficacy and safety profiles could lead to significant advancements in therapeutic options for neurological conditions.
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid represents a structurally specialized cyclopentane-carboxylic acid derivative characterized by the simultaneous presence of a methylcarbamoyl-urea linkage and a carboxylic acid group on the same quaternary carbon atom. This molecular architecture confers distinctive physicochemical properties, including significant polarity due to multiple hydrogen-bonding sites (carboxylic acid, urea carbonyl, and carbamoyl N–H), and conformational constraint imposed by the cyclopentane ring. Its structural framework serves as a versatile scaffold in medicinal chemistry design, particularly in targeting enzymes with constrained peptidic binding pockets. The compound exemplifies advanced molecular design strategies within cycloalkane carboxylic acid derivatives, where steric and electronic properties are modulated through substitutions on the ring system.
The systematic IUPAC name 1-[(methylcarbamoyl)amino]cyclopentane-1-carboxylic acid precisely defines its molecular structure. The parent compound is cyclopentane, where carbon atom 1 (C1) is fully substituted (quaternary) bearing two distinct functional groups: a carboxylic acid (–COOH) and a urea derivative (–NH–CO–NHCH₃). The urea moiety is specifically described as (methylcarbamoyl)amino, indicating substitution of one nitrogen by a methyl group (–NHCH₃). Synonyms include 1-{[(methylamino)carbonyl]amino}cyclopentanecarboxylic acid [1]. Its InChI key is CBPACNWSZHPURF-UHFFFAOYSA-N
[1], providing a standardized digital identifier.
Functional Group Synergy: The proximal carboxylic acid and urea groups create potential for internal hydrogen bonding or zwitterion formation, influencing solubility and reactivity.
Table 1: Structural Comparison of Select Cyclopentane Carboxylic Acid Derivatives
Compound Name | Molecular Formula | Key Substituents on C1 | Molecular Weight (g/mol) | Notable Properties |
---|---|---|---|---|
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid | C₈H₁₄N₂O₃ | -COOH, -NHCONHCH₃ | 186.21 | Polar, multiple H-bond sites, crystalline powder [1] |
1-Methylcyclopentane-1-carboxylic acid | C₇H₁₂O₂ | -COOH, -CH₃ | 128.17 | Simple disubstituted acid [4] |
1-Amino-1-cyclopentane carboxylic acid (Cycloleucine) | C₆H₁₁NO₂ | -COOH, -NH₂ | 129.16 | Amino acid analog, crystalline flakes/powder, mp 320°C (dec) [7] |
1-[[Cyclopropyl(methyl)amino]methyl]cyclopentane-1-carboxylic acid | C₁₁H₁₉NO₂ | -COOH, -CH₂N(CH₃)cC₃H₅ | 197.28 | Aminoalkyl substitution [5] |
The development of carbamoyl-substituted cycloalkane carboxylic acids emerged from broader explorations into constrained peptidomimetics and enzyme inhibitors. Early cycloalkane carboxylic acids, like cycloleucine (1-amino-1-cyclopentanecarboxylic acid, CAS 52-52-8), were investigated for their biological properties, such as amino acid antagonism, establishing the cyclopentane ring as a viable scaffold for mimicking amino acid side-chain conformations [7]. The introduction of urea functionalities onto such scaffolds marked a significant evolution. Ureas (–NH–CO–NH–) are stable carbonyl isosteres of the peptide bond, resistant to proteolysis, and capable of extensive hydrogen bonding, making them attractive for designing enzyme inhibitors targeting proteases or hydrolases.
The specific structural motif combining a cycloalkane carboxylic acid with a carbamoyl urea substituent gained prominence through research into angiotensin-converting enzyme (ACE) inhibitors. Patent EP0337348B1 exemplifies this historical trajectory, disclosing novel cyclomethylen-1,2-dicarboxylic acid derivatives bearing aminohydroxamic acid amides as potent antihypertensive agents acting via ACE inhibition [8]. While primarily focusing on 1,2-dicarboxylates, this work underscored the therapeutic relevance of cycloalkane carboxylic acids with appended amide/carbamoyl groups. It demonstrated that cycloalkane rings (cyclopentane and cyclohexane) could effectively position functional groups to interact with ACE's catalytic zinc and substrate binding pockets.
Synthetic methodologies for these compounds evolved concurrently. Key routes involved:
Era | Key Development | Significance | Representative Compound Class |
---|---|---|---|
Mid-20th C | Investigation of cyclic amino acids and carboxylic acids | Established biological activity (e.g., amino acid antagonism) of constrained scaffolds like cyclopentane carboxylic acids. | 1-Amino-1-cyclopentanecarboxylic acid (Cycloleucine) [7] |
1980s-1990s | Rational design of ACE inhibitors beyond Captopril analogs | Recognition of cycloalkane dicarboxylic acids and carbamoyl-substituted acids as zinc-binding motifs for ACE inhibition. Patent EP0337348B1 filed. | Cyclopentane/cyclohexane-1,2-dicarboxylic acid derivatives linked to aminohydroxamic acids [8] |
2000s-Present | Refinement of synthetic routes & exploration of substituted urea bioisosteres | Development of efficient syntheses (e.g., condensation/hydrogenation) for complex carbamoyl ureas on cyclic scaffolds; broader SAR studies. | Monocarboxylic cyclopentane derivatives with N-substituted urea groups (e.g., target compound) [1] |
This historical progression highlights the shift from simple cyclic analogs to sophisticated, multifunctional molecules where the carbamoyl urea group on a cycloalkane carboxylic acid core is strategically employed for targeted molecular interactions in drug discovery and chemical biology.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7